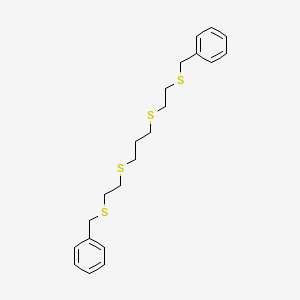
2,6-Difluorophenyl chloro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorophenyl chloro(oxo)acetate is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring, a chloro group, and an oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl chloro(oxo)acetate typically involves the reaction of 2,6-difluorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the chloro(oxo)acetate group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluorophenyl chloro(oxo)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: The oxoacetate moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl acetates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorophenyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Difluorophenyl chloro(oxo)acetate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the chloro group makes the compound highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluorophenyl acetate
- 2,6-Difluorophenyl chloroacetate
- 2,6-Difluorophenyl oxoacetate
Uniqueness
2,6-Difluorophenyl chloro(oxo)acetate is unique due to the combination of its functional groups, which confer distinct reactivity patterns compared to similar compounds. The presence of both chloro and oxo groups allows for a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
131922-75-3 |
|---|---|
Molekularformel |
C8H3ClF2O3 |
Molekulargewicht |
220.56 g/mol |
IUPAC-Name |
(2,6-difluorophenyl) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)8(13)14-6-4(10)2-1-3-5(6)11/h1-3H |
InChI-Schlüssel |
DRCKOOFLNYCCMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)OC(=O)C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


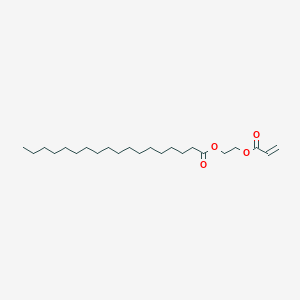

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

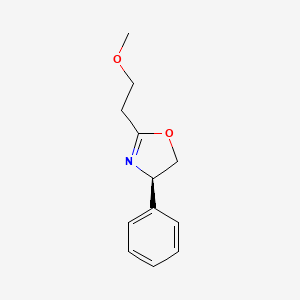
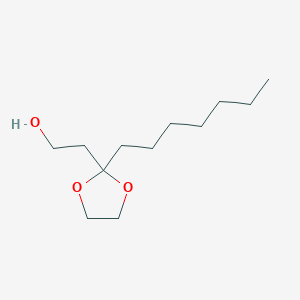



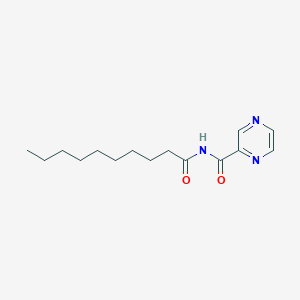

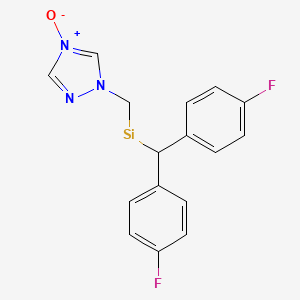
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
